molecular formula C42H36FeP2 B12293915 CID 146158796

CID 146158796

Katalognummer: B12293915
Molekulargewicht: 658.5 g/mol
InChI-Schlüssel: UOZGNUVEBIDUPV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

CID 146158796 is a chemical compound listed in the PubChem database

Vorbereitungsmethoden

The preparation methods for CID 146158796 involve several synthetic routes and reaction conditions. These methods typically include:

    Synthetic Routes: The synthesis of this compound can be achieved through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield of the compound.

    Reaction Conditions: The reaction conditions for the synthesis of this compound often involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product formation.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to produce the compound in bulk quantities. These methods are designed to maximize efficiency and minimize production costs.

Analyse Chemischer Reaktionen

CID 146158796 undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents, leading to the formation of oxidized products.

    Reduction: Reduction reactions involving this compound typically require reducing agents and specific reaction conditions to yield reduced products.

    Substitution: Substitution reactions involve the replacement of one functional group in this compound with another, often using specific reagents and catalysts.

    Common Reagents and Conditions: Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired outcome and the specific reaction being performed.

    Major Products: The major products formed from these reactions depend on the type of reaction and the reagents used. These products can include various derivatives and modified forms of this compound.

Wissenschaftliche Forschungsanwendungen

CID 146158796 has a wide range of scientific research applications, including:

    Chemistry: In chemistry, this compound is used as a reagent in various chemical reactions and synthesis processes.

    Biology: In biological research, this compound is studied for its potential effects on biological systems and its interactions with biomolecules.

    Medicine: In the field of medicine, this compound is investigated for its potential therapeutic properties and its role in drug development.

    Industry: Industrial applications of this compound include its use in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of CID 146158796 involves its interaction with specific molecular targets and pathways. This compound exerts its effects by binding to certain receptors or enzymes, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

CID 146158796 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can involve analyzing the chemical properties, reactivity, and applications of these compounds to understand the distinct features of this compound.

List of Similar Compounds

  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These similar compounds share certain structural or functional similarities with this compound, but each has its own unique properties and applications.

Eigenschaften

Molekularformel

C42H36FeP2

Molekulargewicht

658.5 g/mol

InChI

InChI=1S/C37H31P2.C5H5.Fe/c1-29(38(30-17-6-2-7-18-30)31-19-8-3-9-20-31)34-26-16-27-35(34)36-25-14-15-28-37(36)39(32-21-10-4-11-22-32)33-23-12-5-13-24-33;1-2-4-5-3-1;/h2-29H,1H3;1-5H;

InChI-Schlüssel

UOZGNUVEBIDUPV-UHFFFAOYSA-N

Kanonische SMILES

CC([C]1[CH][CH][CH][C]1C2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6.[CH]1[CH][CH][CH][CH]1.[Fe]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.